molecular formula C23H24N6O2S B2838989 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034511-49-2

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2838989
CAS No.: 2034511-49-2
M. Wt: 448.55
InChI Key: FZRAJSYGJHWGTD-UHFFFAOYSA-N
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Description

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and an oxadiazole ring, making it a versatile molecule for various applications.

Scientific Research Applications

4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 2-ethoxyphenylamine with a suitable piperazine derivative under controlled conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting the piperazine derivative with a methylpyrimidine precursor.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate product with a thiophene derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the piperazine and pyrimidine rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
  • 5-(4-(4-(2-Propoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-5-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methyl-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-methylpyrimidin-5-yl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S/c1-3-30-20-7-5-4-6-19(20)28-9-11-29(12-10-28)22-18(14-24-16(2)25-22)23-26-21(27-31-23)17-8-13-32-15-17/h4-8,13-15H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRAJSYGJHWGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC=C3C4=NC(=NO4)C5=CSC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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